molecular formula C10H13NO2 B2587813 N-[3-(2-hydroxyethyl)phenyl]acetamide CAS No. 943129-42-8

N-[3-(2-hydroxyethyl)phenyl]acetamide

Cat. No.: B2587813
CAS No.: 943129-42-8
M. Wt: 179.219
InChI Key: KMLXXOUXFCXVSL-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxyethyl)phenyl]acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(2-hydroxyethyl)phenyl]acetamide can be synthesized through the reaction of 3-(2-hydroxyethyl)aniline with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

3-(2-hydroxyethyl)aniline+acetic anhydrideThis compound+acetic acid\text{3-(2-hydroxyethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-(2-hydroxyethyl)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-hydroxyethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

N-[3-(2-hydroxyethyl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, while the acetamide group can engage in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

    N-(2-hydroxyethyl)acetamide: Lacks the phenyl ring, leading to distinct reactivity and applications.

    N-(3-hydroxyphenyl)acetamide: Hydroxy group directly attached to the phenyl ring, altering its chemical behavior.

Uniqueness

N-[3-(2-hydroxyethyl)phenyl]acetamide is unique due to the presence of both the hydroxyethyl group and the phenyl ring, which confer specific chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N-[3-(2-hydroxyethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLXXOUXFCXVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vial containing 2-(3-aminophenyl)ethanol (137.0 mg, 1.0 mmol) in glacial acetic acid (3 mL) was added acetic anhydride (1 mL). The reaction vial was sealed and heated at 110° C. for 6 h. The mixture was concentrated under reduced pressure. The crude product was dissolved in MeOH (3 mL) and LiOH (120.0 mg, 5.0 mmol) was added. The solution was allowed to stir overnight at rt. The solution was concentrated under reduced pressure and diluted with ethyl acetate. The organic phase was washed with water (2×5 mL), brine and dried (Na2SO4). The solvent was removed under reduced pressure and the crude mixture was purified by column chromatography to afford the desired product in 39%. 1H NMR: 1.65 (t, 1H, J=6.0 Hz), 2.13 (s, 3H), 2.81 (t, 2H, J=6.4 Hz), 3.81 (q, 2H, J=6.0 Hz), 6.94 (t, 1H, J=6.8 Hz), 7.22 (t, 1H, J=7.6 Hz), 7.30-7.40 (m, 3H).
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mg
Type
reactant
Reaction Step Three

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